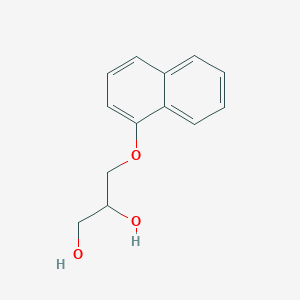
Propranolol glycol
Overview
Description
Mechanism of Action
Target of Action
Propranolol glycol primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating cardiovascular functions . The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors .
Mode of Action
This compound works by competitively blocking beta-adrenergic receptors . This inhibition results in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the effects of adrenaline, which is mediated by beta-1 receptors . It also interferes with the glucuronidation of hydroxypropranolol, a metabolic process that leads to the formation of glucuronide metabolites .
Pharmacokinetics
This compound is well absorbed after oral administration and is extensively metabolized in the liver . It has a dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . The onset of action of this compound is instantaneous but delayed for propranolol . Its duration of action is short, explained by its extensive metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the autotrophic O2 production and an increase in the heterotrophic mitochondrial respiration in diatoms . It also promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that propranolol can interfere with the adrenergic regulation of circulating leukocyte numbers, blunting psychological stress effects but enhancing exercise effects . Furthermore, propranolol may decrease the oxygenation capacity of diatoms, adding a supplementary factor to the depletion in diatom oxygenation capacity .
Biochemical Analysis
Biochemical Properties
Propranolol glycol interacts with various enzymes and proteins. It has been shown to reduce the lethality of strychnine-induced convulsions in mice, suggesting it may interact with enzymes and proteins involved in neural signaling .
Cellular Effects
This compound has been found to have a range of effects on cells. For instance, it has been shown to have anticonvulsant activity, reducing the lethality of strychnine-induced convulsions in mice . It also appears to have a similar spectrum of gross behavioral effects as propranolol, ranging from quietness at low doses to paralysis at high doses .
Molecular Mechanism
It is suggested that the anticonvulsant properties of propranolol may be related to its conversion to this compound
Temporal Effects in Laboratory Settings
This compound has a short duration of action, which may be due to its extensive metabolism . The onset of its anticonvulsant action is instantaneous, but its effects only last for about 20 to 25 minutes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can induce quietness, while at high doses, it can cause paralysis
Metabolic Pathways
This compound undergoes extensive metabolism, which may explain its short duration of action
Preparation Methods
Synthetic Routes and Reaction Conditions: Propranolol glycol can be synthesized through the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction is typically carried out in the presence of a catalyst such as zinc perchlorate hexahydrate at room temperature, yielding this compound in high purity .
Industrial Production Methods: The industrial production of this compound involves the use of readily available raw materials such as naphthol, epichlorohydrin, and isopropylamine. The reaction is facilitated by a phase transfer catalyst and an alkaline medium, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Propranolol glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypropranolol derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the naphthyl group or the hydroxyl groups on the glycol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and tetrabutylammonium bromide are used in substitution reactions.
Major Products:
Oxidation: Hydroxypropranolol derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Propranolol glycol has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on cellular signaling pathways and enzyme activity.
Medicine: Investigated for its potential use in treating cardiovascular diseases, anxiety, and migraine.
Industry: Utilized in the formulation of pharmaceutical products and as a research tool in drug development
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Hydroxypropranolol: Metabolites of propranolol with hydroxyl groups on the naphthyl ring.
Naphthylpropanediol: Structurally similar compounds with variations in the side chains
Uniqueness: Propranolol glycol is unique due to its dual role as both a metabolite and an active compound. It retains some of the pharmacological properties of propranolol while also exhibiting distinct effects, particularly in the central nervous system. Its rapid onset of action and short duration make it a valuable research tool for studying beta-adrenergic receptor antagonism .
Properties
IUPAC Name |
3-naphthalen-1-yloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865804 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36112-95-5 | |
| Record name | Propranolol glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol Related Compound A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



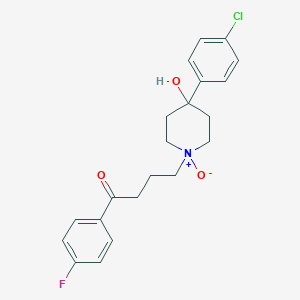
![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
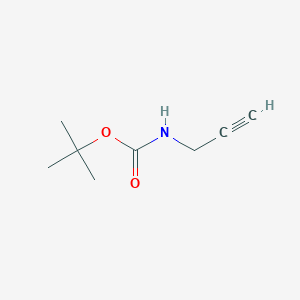
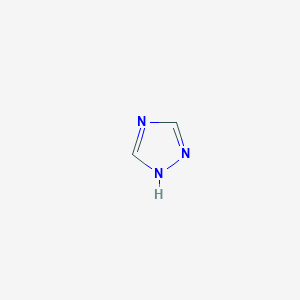
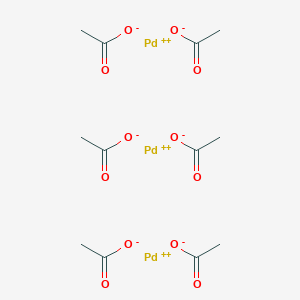
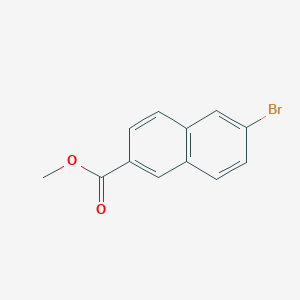
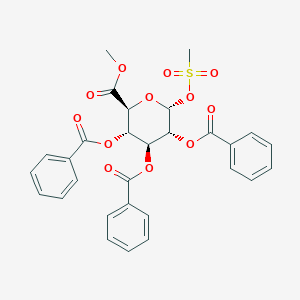
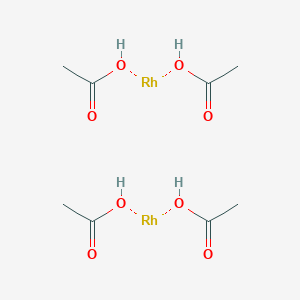
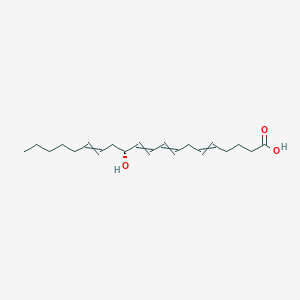
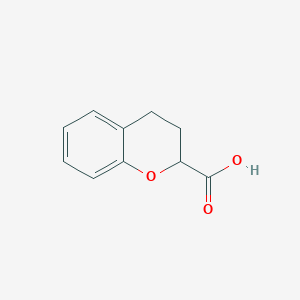
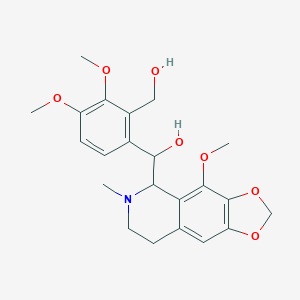
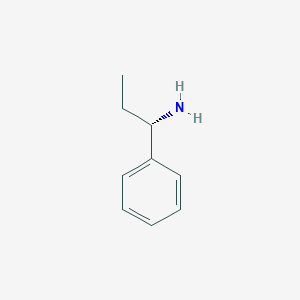
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
